2-(5-(Benzyloxy)pyridin-2-yl)acetic acid
Overview
Description
“2-(5-(Benzyloxy)pyridin-2-yl)acetic acid” is a chemical compound that belongs to the class of pyridines . Pyridines are a group of compounds that have been used widely in medicinal chemistry due to their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound, which was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date . This reaction has been used in the synthesis of similar compounds .Scientific Research Applications
Antimicrobial and Antitubercular Activities
2-(5-(Benzyloxy)pyridin-2-yl)acetic acid derivatives have been explored for their antimicrobial properties. Research on [5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives, which are structurally related, has shown potential in vitro activity against Mycobacterium tuberculosis and Mycobacterium avium strains, suggesting a potential role in antimycobacterial applications (Mamolo et al., 2001).
Organic Synthesis and Chemical Properties
The compound has been involved in various organic synthesis processes. For instance, 2-(Pyridin-2-yl) aniline has been used as a directing group in C-H amination mediated by cupric acetate, showing the compound's utility in promoting specific chemical reactions (Zhao et al., 2017). Similarly, the synthesis of various acetic acid derivatives like 5-aryl-1,3,4-oxadiazolyl-2-acetic acids demonstrates the compound's relevance in creating new chemical entities (Janda, 2001).
Antioxidant and Antimitotic Agent
Compounds structurally similar to 2-(5-(Benzyloxy)pyridin-2-yl)acetic acid have been found to exhibit antioxidant and antimitotic activities. A study on asymmetric (S)-N-benzylidene-2-(benzyloxy)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanamine derivatives highlighted their potential as antioxidants and antimitotic agents, opening avenues for research in areas like cancer therapy and oxidative stress management (Pund et al., 2022).
Photophysical Properties
The photophysical properties of derivatives of this compound have also been a subject of study. Investigations into substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester revealed insights into their absorption, fluorescence, and fluorescence excitation spectra, which are crucial for applications in fields like material science and laser technology (Grummt et al., 2007).
Coordination Chemistry
In coordination chemistry, derivatives of 2-(5-(Benzyloxy)pyridin-2-yl)acetic acid, like 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, have been used to support lanthanide coordination compounds. These studies provide valuable information on the synthesis, crystal structures, and photophysical properties of these compounds, suggesting their potential utility in fields like catalysis and materials science (Sivakumar et al., 2011).
properties
IUPAC Name |
2-(5-phenylmethoxypyridin-2-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-14(17)8-12-6-7-13(9-15-12)18-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLYGMLBJPNIPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(Benzyloxy)pyridin-2-yl)acetic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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